3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile
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Overview
Description
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile typically involves the formation of the indazole ring followed by the introduction of the propanenitrile group. One common method involves the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . Another approach involves the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as radical initiators for bromination, followed by nucleophilic substitution with sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of transition metal catalysts and solvent-free conditions, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups attached to the indazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The nitrile group may also play a role in binding to specific targets, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline: This compound has a similar indazole core but with an aniline group instead of a nitrile group.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is unique due to its specific combination of the indazole core and the propanenitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-6H2,(H,12,13) |
InChI Key |
ZDWVPXBJVFYLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCC#N |
Origin of Product |
United States |
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